molecular formula C13H15NO5S B11787051 1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11787051
M. Wt: 297.33 g/mol
InChI Key: QFIKZKSGQPJTKU-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a tetrahydropyridine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 4-methoxyphenyl with a sulfonyl chloride, followed by the cyclization of the resulting intermediate with a suitable amine to form the tetrahydropyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or sulfides .

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its combination of a sulfonyl group with a tetrahydropyridine ring and a carboxylic acid functional group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C13H15NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h3-7H,2,8-9H2,1H3,(H,15,16)

InChI Key

QFIKZKSGQPJTKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC=C(C2)C(=O)O

Origin of Product

United States

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